Electron Transfer Kinetics and Chain-Length Dependence
The standard heterogeneous electron‑transfer rate constant (ks) for a Ru‑based redox couple tethered to mercaptoalkanecarboxylic acid SAMs decreases exponentially with methylene count. For HS(CH₂)mCOOH, the slope of ln(ks) vs. m is –1.2 ± 0.1 per CH₂ unit [1]. Applying this relationship, the ks for 7‑mercaptoheptanoic acid (m = 7) is predicted to be approximately 0.30× that of 6‑mercaptohexanoic acid (m = 6) and approximately 3.3× that of 8‑mercaptooctanoic acid (m = 8).
| Evidence Dimension | Heterogeneous electron‑transfer rate constant (ks) |
|---|---|
| Target Compound Data | ln(ks) ∝ –1.2 ± 0.1 per CH₂; ks(m=7) ≈ 0.30 × ks(m=6) |
| Comparator Or Baseline | 6‑mercaptohexanoic acid (m = 6) and 8‑mercaptooctanoic acid (m = 8) |
| Quantified Difference | Relative ks: 1.0 (m=6) → 0.30 (m=7) → 0.09 (m=8) |
| Conditions | AC voltammetry, gold bead electrodes, pentaamminepyridine ruthenium redox center, 0.1 M NaClO₄, pH 7.0 |
Why This Matters
This predictable, 3.3‑fold change in ks per additional CH₂ unit enables precise tuning of electron‑transfer efficiency in amperometric biosensors and molecular electronics.
- [1] Brevnov, D. A.; Finklea, H. O.; Van Ryswyk, H. Ac voltammetry studies of electron transfer kinetics for a redox couple attached via short alkanethiols to a gold electrode. Journal of Electroanalytical Chemistry 2001, 500, 100–107. https://doi.org/10.1016/S0022-0728(00)00499-X View Source
